Dimethyl 2-amino-3,5-dichloroterephthalate
Overview
Description
Dimethyl 2-amino-3,5-dichloroterephthalate is a chemical compound that is related to various research areas, including organic synthesis, ligand chemistry, and the development of fluorogenic substrates for proteinases. Although the provided papers do not directly discuss Dimethyl 2-amino-3,5-dichloroterephthalate, they do provide insights into similar compounds and their applications, which can be extrapolated to understand the potential characteristics and uses of Dimethyl 2-amino-3,5-dichloroterephthalate.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including esterification and substitution reactions. For instance, the synthesis of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was achieved through esterification with methanol and subsequent reaction with methyl 2-chloropropionate, yielding a 60% product . This suggests that similar methods could potentially be applied to synthesize Dimethyl 2-amino-3,5-dichloroterephthalate, with appropriate modifications to introduce the amino and dichloro substituents.
Molecular Structure Analysis
The molecular structure of compounds similar to Dimethyl 2-amino-3,5-dichloroterephthalate has been studied using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Such analysis is crucial for understanding the reactivity and potential applications of the compound .
Chemical Reactions Analysis
Dimethyl 5-aminoisophthalate, a compound with structural similarities, has been used as a ligand in gold(I) chemistry, forming complexes with interesting Au···Au interactions . Additionally, amino acid and peptide derivatives of dimethyl 5-aminoisophthalate have been synthesized and tested as substrates for proteinases, indicating that the compound can participate in biochemically relevant reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including electronic absorption, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry . These methods are essential for determining properties such as solubility, stability, and reactivity, which are important for practical applications.
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential in various applications. For example, metallophthalocyanines with dimethyl 5-(phenoxy)-isophthalate substituents have shown significant antioxidant and antibacterial activities, suggesting that Dimethyl 2-amino-3,5-dichloroterephthalate could also exhibit such properties .
Scientific Research Applications
Substituted Bisphosphanylamines in Gold Chemistry
Dimethyl 5-aminoisophthalate, a variant of Dimethyl 2-amino-3,5-dichloroterephthalate, has been utilized as a ligand in gold(I) chemistry. This compound was involved in forming model complexes for macrocyclic gold compounds. Specifically, it was used to generate dinuclear complexes and ionic compounds with gold, demonstrating the potential application of such structures in the field of macrocyclic compound synthesis and gold chemistry (Wiedemann, Gamer, & Roesky, 2009).
Hydrogen Bonding in 2-Aminoheterocyclic Compounds
Studies on hydrogen bonding involving the base of 2-aminoheterocyclic compounds and carboxylic acid derivatives, similar to Dimethyl 2-amino-3,5-dichloroterephthalate, have enhanced the understanding of binding mechanisms. This understanding has been applied in the creation of anhydrous and hydrous multicomponent adducts, which could be foundational in designing new materials and understanding molecular interactions (Jin et al., 2011).
Biotin–Streptavidin-Amplified Real-time Immune-PCR Assay
A biotin–streptavidin-amplified system based on real-time immune-PCR techniques was developed for detecting compounds like Dimethyl phthalate (DMP) in beverage and drinking water samples. This method, involving compounds structurally related to Dimethyl 2-amino-3,5-dichloroterephthalate, highlights the compound's utility in high-throughput, sensitive detection systems (Sun & Zhuang, 2015).
Charge Transfer Complex Formation with Chloranilic Acid
Dimethyl 2-amino-3,5-dichloroterephthalate and similar compounds have been investigated for their potential in forming charge transfer complexes. These studies offer insights into the electronic properties of such compounds and their potential applications in chemical sensing and materials science (Al-Attas, Habeeb, & Al-Raimi, 2009).
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZNWTMDRLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-amino-3,5-dichloroterephthalate |
Synthesis routes and methods
Procedure details
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